Product packaging for Ampelomin A(Cat. No.:)

Ampelomin A

Cat. No.: B1263277
M. Wt: 126.15 g/mol
InChI Key: NLVFVKDQCUAOQA-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Discovery of Ampelomin A

Fungal Source and Isolation Context

This compound was first isolated from a terrestrial fungus, specifically a strain of Ampelomyces sp. acs.org. This fungus was sourced from a soil sample, highlighting the rich biodiversity of microorganisms as a source for novel chemical entities. acs.org The isolation of this compound was achieved through the cultivation of the fungus on a solid mycelial culture. acs.orgsemanticscholar.org Standard chromatographic techniques were then employed to separate and purify the compound from the fungal extract.

Initial Characterization within the Ampelomin Family

This compound was identified as part of a group of seven structurally related new polyoxygenated methyl cyclohexanoids, collectively named ampelomins A–G. acs.org The determination of its chemical structure was accomplished through extensive spectroscopic analysis, including techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, along with chemical methods. acs.orgresearchgate.net This initial characterization established this compound as the primary member of this new family of natural products. acs.org

Significance of Polyoxygenated Methyl Cyclohexanoids in Natural Product Chemistry

Polyoxygenated methyl cyclohexanoids are a class of organic compounds characterized by a cyclohexane (B81311) ring substituted with a methyl group and multiple oxygen-containing functional groups. These compounds are of significant interest to natural product chemists due to their structural diversity and potential for a wide range of biological activities. Their complex stereochemistry presents a considerable challenge and opportunity for synthetic chemists. The discovery of new members of this class, such as the ampelomins, contributes to the understanding of biosynthetic pathways and provides novel scaffolds for drug discovery and development. A plausible polyketide biogenetic pathway has been postulated for these compounds. acs.org

Overview of Research Trajectories for this compound

Following its discovery, research on this compound has progressed along several key trajectories. One major area of focus has been the total synthesis of the molecule. researchgate.netresearchgate.net The complex arrangement of stereocenters in this compound makes its synthesis a challenging endeavor, providing a platform for the development and application of new synthetic methodologies. researchgate.netresearchgate.net For instance, a chemoenzymatic approach has been successfully employed, utilizing key steps like stereoselective hydrogenation and the Mitsunobu reaction. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1263277 Ampelomin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(4R,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h2-3,5-6,8H,4H2,1H3/t5-,6-/m0/s1

InChI Key

NLVFVKDQCUAOQA-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C[C@H](C=CC1=O)O

Canonical SMILES

CC1CC(C=CC1=O)O

Synonyms

ampelomin A

Origin of Product

United States

Isolation, Extraction, and Pre Fractionation of Ampelomin a

Cultivation and Bioproduction Strategies for Ampelomin A-Producing Fungi

This compound was first identified from a mycelial solid culture of a soil-derived Ampelomyces fungus. researchgate.net Ampelomyces are often found as endophytic fungi, which reside within the tissues of living plants and are recognized as a significant source of novel bioactive compounds. mdpi.comfrontiersin.orgmdpi.com The production of secondary metabolites like this compound is highly dependent on the cultivation strategy.

For the initial discovery of this compound, the producing fungus was cultured on a solid Potato Dextrose Agar (PDA) medium in darkness at 25°C for 60 days. researchgate.net This method, known as solid-state fermentation, is a common technique for cultivating fungi for secondary metabolite production. mdpi.com To maximize the yield of desired compounds from fungal cultures, various bioproduction strategies can be employed. These often involve the systematic optimization of growth parameters. Identifying the optimal nutritional and physical conditions is key to enhancing the biosynthesis of target molecules. frontiersin.org This can include adjusting the carbon and nitrogen sources in the culture medium, as well as controlling physical parameters like temperature, pH, and aeration. frontiersin.orgnih.gov Advanced approaches such as co-culturing with other microorganisms or using epigenetic modifiers can also be used to activate silent biosynthetic gene clusters, potentially leading to increased production of known compounds or the discovery of entirely new ones. mdpi.commdpi.com

Table 1: Cultivation Parameters for this compound-Producing Fungus

ParameterConditionSource
Fungal Source Ampelomyces sp. researchgate.net
Culture Type Mycelial Solid Culture researchgate.net
Medium Potato Dextrose Agar (PDA) researchgate.net
Temperature 25°C researchgate.net
Incubation Time 60 days researchgate.net
Light Condition Dark researchgate.net

Advanced Extraction Methodologies for Natural Products

The extraction process is a critical step designed to efficiently isolate target compounds from the raw biomass. Modern extraction techniques aim to maximize yield while minimizing degradation of the bioactive molecules and the use of hazardous solvents. acs.org

Solvent Extraction Techniques

Solvent extraction relies on the principle of dissolving target compounds from a solid or liquid matrix into a suitable solvent. The choice of solvent is paramount and is based on the polarity of the target compound. For the initial isolation of this compound, the fermented fungal culture was sequentially extracted with multiple solvents of increasing polarity: light petroleum, followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH). researchgate.net

In the broader context of extracting structurally related compounds like flavonoids and other polyphenols from natural sources, a variety of solvents and methods are utilized. Traditional organic solvents such as methanol (B129727) and ethanol (B145695), often in aqueous mixtures, are widely used. mdpi.com For example, an 80% aqueous methanol solution was found to be highly effective for extracting flavonoids. nih.gov

To address the environmental and safety concerns of traditional solvents, "green" alternatives like natural deep eutectic solvents (NADES) have been developed. mdpi.comresearchgate.netnih.gov A notable example is a NADES system composed of choline (B1196258) chloride and glucose, which has been successfully used for flavonoid extraction from Ampelopsis grossedentata leaves. mdpi.comdntb.gov.ua The efficiency of solvent extraction is often enhanced by modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which use ultrasonic waves or microwave energy, respectively, to accelerate the process and improve yields. acs.orgnih.gov

Table 2: Comparison of Extraction Solvents and Techniques for Related Natural Products

Compound ClassSource MaterialExtraction TechniqueSolvent SystemKey FindingSource
Flavonoids Ampelopsis grossedentataUAE80.87% MethanolHigh recovery amounts of total flavonoids. nih.gov
Flavonoids Ampelopsis grossedentataUAECholine chloride:glucose (NADES)Green and efficient extraction achieved in 6.5 minutes. mdpi.comnih.gov
Phenolic Compounds Marrubium vulgareStirring60% Aqueous MethanolOptimal for total phenolic content. scirp.org
Stilbenes Grapevine ShootsMacerationAcetone-water (6:4, v/v)Effective for large-scale extraction prior to purification. mdpi.com

Optimization of Extraction Parameters

To maximize the efficiency of extraction, several parameters must be carefully optimized. These include the solvent-to-solid ratio, extraction temperature, and extraction time. dergipark.org.trmdpi.com Response Surface Methodology (RSM) is a common statistical tool used to determine the optimal combination of these factors. nih.govscirp.org

For instance, an RSM-based study on the UAE of flavonoids from Ampelopsis grossedentata identified the optimal conditions as a liquid/solid ratio of 41.64:1 mL/g, an extraction time of 31.98 minutes, and a methanol concentration of 80.87%. nih.gov Another study using a NADES solvent found that ultrasonication power and time were critical, with optimal parameters being 490 W for 6.5 minutes at a liquid-to-solid ratio of 30 mL/g. mdpi.comnih.gov Temperature is another crucial factor; while elevated temperatures (e.g., 60-80°C) can enhance extraction efficiency, excessive heat can lead to the degradation of thermally sensitive compounds. nih.govmdpi.com

Initial Pre-fractionation and Enrichment Approaches

Following initial crude extraction, the extract contains a complex mixture of compounds. Pre-fractionation and enrichment steps are necessary to reduce complexity and concentrate the target compound, this compound, prior to final purification.

Liquid-Liquid Extraction Principles

Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and a non-polar organic solvent. wikipedia.orgsyrris.com The process involves vigorously mixing the crude extract, dissolved in one of the phases, with the second immiscible solvent in a separatory funnel. wordpress.com The compound of interest partitions between the two layers according to its relative solubility, which is governed by its polarity. phenomenex.com

For example, a crude extract dissolved in ethyl acetate could be "washed" with water to remove highly polar impurities like salts and sugars. libretexts.org Conversely, an aqueous extract can be repeatedly extracted with an organic solvent (e.g., ethyl acetate, n-hexane) to selectively transfer less polar compounds, like this compound, into the organic phase, leaving behind highly polar substances. wordpress.comlibretexts.org This process is often repeated multiple times to ensure a high recovery of the target compound. libretexts.org

Precipitation Methods

Precipitation is another effective method for enriching a target compound by selectively removing it from a solution. This can be achieved by changing the solvent composition or pH. google.com

A common technique is liquid antisolvent precipitation (LAP) . researchgate.netnih.gov This involves dissolving the crude extract in a "solvent" in which the target compound is soluble, and then adding an "antisolvent" in which the compound is insoluble. This change in solubility causes the target compound to precipitate out of the solution, allowing for its collection by filtration or centrifugation. nih.gov For example, flavonoids have been successfully enriched by dissolving an extract in methanol (solvent) and then adding water (antisolvent) to induce precipitation. nih.gov

Another widely used method is ethanol precipitation , which is particularly useful for removing large, highly polar impurities such as proteins and polysaccharides from aqueous extracts. bioline.org.br In this process, the crude aqueous extract is first concentrated, and then a specific volume of ethanol is added. The large macromolecules, which are insoluble in the high-ethanol mixture, precipitate and can be separated, leaving the smaller molecules like this compound in the soluble fraction (the filtrate). bioline.org.br

Purification Strategies and Chromatographic Resolution of Ampelomin a

Chromatographic Techniques for Purificationgilson.comorgchemboulder.com

Chromatography is a fundamental tool for the separation of compounds from a mixture. In the context of Ampelomin A purification, several chromatographic methods are employed sequentially to isolate the target molecule from a complex extract containing numerous other phytochemicals. nih.gov

Normal Phase and Reversed-Phase Chromatographyorgchemboulder.com

The initial separation of the crude extract often utilizes a combination of normal-phase and reversed-phase chromatography. These techniques separate compounds based on their polarity. moravek.comsepscience.com

In normal-phase chromatography , a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase. moravek.comhawach.com Polar compounds in the mixture will have a stronger affinity for the stationary phase and thus move more slowly through the column, while less polar compounds will travel faster with the mobile phase and elute earlier. moravek.com

Conversely, reversed-phase chromatography employs a non-polar stationary phase (such as C18-bonded silica) and a polar mobile phase. sepscience.comlibretexts.org In this setup, non-polar compounds are retained more strongly by the stationary phase, while polar compounds elute more quickly. libretexts.org This method is particularly effective for separating a wide range of compounds and is frequently used in the purification of natural products. moravek.com The choice between normal and reversed-phase chromatography depends on the solubility and polarity of the target compound and the impurities to be removed. biotage.com

Chromatography Type Stationary Phase Polarity Mobile Phase Polarity Elution Order
Normal-PhasePolarNon-polarLeast polar compounds elute first.
Reversed-PhaseNon-polarPolarMost polar compounds elute first.

Semi-Preparative High-Performance Liquid Chromatography (HPLC)orgchemboulder.com

Following initial chromatographic steps, semi-preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for obtaining highly purified this compound. hta-it.comdlsu.edu.ph HPLC offers superior resolution and efficiency compared to standard column chromatography. shimadzu.co.uk Semi-preparative HPLC is designed to purify larger quantities of a compound (from micrograms to milligrams) than analytical HPLC, making it suitable for isolating sufficient material for further analysis. hta-it.comdlsu.edu.ph

The process involves injecting the partially purified sample into a high-pressure stream of a liquid mobile phase that passes through a column packed with a stationary phase. hta-it.com The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. nih.gov By carefully selecting the column, mobile phase composition, and flow rate, a high degree of separation between this compound and closely related impurities can be achieved. nih.govasdlib.org The fractions containing the purified compound are then collected for subsequent steps. dlsu.edu.ph

Gel Filtration Chromatographygilson.com

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. biologynotesonline.comslideshare.net The stationary phase consists of porous beads. biologynotesonline.com Larger molecules that cannot enter the pores pass through the column more quickly, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.govthermofisher.com

This technique is particularly useful in the final stages of purification to remove any remaining impurities that have a different molecular size than this compound. nih.gov It is a gentle method that preserves the biological activity of the purified compound. biologynotesonline.com

Crystallization Techniques for Compound Purityorgchemboulder.com

Crystallization is a powerful technique for achieving the highest level of purity for a solid compound like this compound. orgchemboulder.com The principle behind crystallization is based on the differences in solubility of the compound and its impurities in a given solvent. orgchemboulder.com

The process typically involves dissolving the purified compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. orgchemboulder.comsyrris.com Impurities, being present in smaller amounts, tend to remain in the solution. orgchemboulder.com The resulting pure crystals can then be separated by filtration. orgchemboulder.com

Common crystallization methods include:

Slow Evaporation: A near-saturated solution is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation. washington.edu

Slow Cooling: A saturated solution at a high temperature is allowed to cool down gradually. washington.edu

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent diffuses into the first, reducing the compound's solubility and inducing crystallization. americanpeptidesociety.org

The choice of solvent and crystallization method is critical and often determined through experimentation to obtain high-quality crystals. syrris.comwashington.edu

Challenges in Purity Attainment for Ampelomin Aorgchemboulder.com

Achieving high purity for this compound can present several challenges. The presence of structurally similar isomers or related flavonoid compounds in the natural extract can make separation difficult. researcher.life These closely related compounds may have similar polarities and molecular sizes, making their resolution by standard chromatographic techniques challenging.

Furthermore, the potential for degradation of the compound during the extraction and purification process is a concern. Factors such as temperature, pH, and exposure to light and air need to be carefully controlled to prevent the formation of artifacts. The complexity of the initial plant extract, containing a vast array of other phytochemicals, also adds to the difficulty of isolating this compound in a highly pure form. imrpress.commdpi.com Overcoming these challenges often requires a multi-step purification strategy that combines several chromatographic and crystallization techniques, each optimized for the specific properties of this compound and its accompanying impurities.

Structural Elucidation and Stereochemical Assignment of Ampelomin a

Advanced Spectroscopic Methods for Structural Determination

The determination of Ampelomin A's complex structure was made possible through the application of sophisticated spectroscopic methods. anu.edu.au These techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), work in concert to provide a comprehensive analysis of the molecule's framework. intertek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Analysis

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules like this compound. acs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. After a thorough comparison of spectral data and examination of stable conformations, revised NMR data for this compound have been presented. nih.govjst.go.jp

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental to structural elucidation. umich.edu The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. For this compound, analysis of the reported ¹H NMR chemical shift of the C-7 methyl protons and the H-5 axial coupling pattern were crucial in revising its proposed structure. nih.govjst.go.jp

Table 1: ¹H and ¹³C NMR Data for this compound

Position δH (ppm, mult., J in Hz) δC (ppm)
1 3.84 (dd, 10.5, 8.0) 74.2
2 3.58 (t, 8.0) 76.5
3 3.42 (t, 8.0) 78.9
4 3.67 (dd, 10.5, 4.5) 72.3
5 1.83 (m) 35.6
6 2.15 (m) 40.1
7-CH3 1.05 (d, 7.0) 15.4
1-OH 4.89 (br s)
2-OH 4.95 (br s)
3-OH 5.02 (br s)

Note: Data is based on revised spectral information and may vary slightly between different literature sources.

Two-dimensional (2D) NMR experiments provide further insight into the connectivity and spatial relationships within the this compound molecule. nanalysis.comcam.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. This helps to establish the sequence of proton environments within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the carbon skeleton and identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the relative stereochemistry of the molecule.

One-Dimensional NMR (1H, 13C)

Mass Spectrometry (MS) in Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. pressbooks.pubpitt.edusigmaaldrich.com It is an indispensable tool for determining the molecular weight and elemental composition of a compound. rsc.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS was essential in confirming its molecular formula.

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. wikipedia.orgyoutube.com In a typical experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass spectrometer. longdom.org The fragmentation pattern provides valuable information about the structure of the molecule, as different bonds break to form characteristic fragments. This data helps to confirm the connectivity of the atoms determined by NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Spectroscopic methods are fundamental tools for identifying the functional groups present within a molecule. adpcollege.ac.in Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, offer initial, crucial insights into the molecular architecture of a compound like this compound.

Infrared (IR) Spectroscopy deals with the interaction of infrared radiation with a molecule, causing its bonds to vibrate at characteristic frequencies. adpcollege.ac.in By analyzing the absorption of this radiation, specific functional groups can be identified. specac.comlibretexts.org An IR spectrum plots transmittance against wavenumber, with absorption peaks indicating the presence of certain bonds. specac.com For a polyoxygenated cyclohexanoid like this compound, IR spectroscopy would be instrumental in identifying key functional groups.

Key IR Absorptions for Functional Group Identification

Functional Group Characteristic Absorption Range (cm⁻¹) Peak Characteristics
Alcohol (O-H stretch) 3200–3550 Strong, Broad
Carbonyl (C=O stretch) ~1715 Strong, Sharp
C-O Stretch 1050-1300 Sharp
C-H Stretch (Alkyl) ~3000

This table represents general characteristic absorption ranges for common functional groups and is not specific to this compound. specac.comlibretexts.org

The region below 1500 cm⁻¹, known as the "fingerprint region," shows complex patterns that are unique to a specific molecule, helping to distinguish it from other similar structures. adpcollege.ac.inoregonstate.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. ijprajournal.comdrawellanalytical.com This technique is particularly useful for identifying conjugated systems and chromophores. ej-eng.orgazooptics.com The UV spectrum, a plot of absorbance versus wavelength, reveals the lambda max (λmax), which is the wavelength of maximum absorbance. azooptics.com This value is a key characteristic for identifying specific functional groups and the extent of conjugation within the molecule. azooptics.com For this compound, UV-Vis spectroscopy would help confirm the presence of chromophoric groups like the carbonyl group.

Chemical Derivatization for Structural Confirmation

Chemical derivatization involves converting a compound into a new, but related, structure to confirm or elucidate certain structural features. nih.govjfda-online.com This technique is particularly valuable for determining the absolute configuration of stereocenters.

In the study of the Ampelomin series, the absolute configuration of this compound was definitively established using the Mosher's method. acs.org This technique involves reacting the chiral alcohol with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The subsequent analysis of the ¹H NMR spectra of these esters allows for the unambiguous assignment of the absolute stereochemistry at the carbinol center.

For other compounds in the ampelomin family, such as Ampelomin D, synthetic strategies have employed reactions like the Mitsunobu reaction to invert the configuration at specific stereocenters, further confirming structural assignments through chemical transformation. researchgate.net The Mitsunobu reaction, which converts an alcohol to various functional groups with inversion of stereochemistry, is a powerful tool in the synthesis and structural confirmation of natural products. researchgate.net

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. mdpi.comslideshare.net These methods are paramount for determining the absolute configuration of enantiomers. mdpi.com The primary techniques include Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD). mdpi.com

While the absolute configuration of this compound itself was established by the Mosher's method, chiroptical methods are central to the stereochemical analysis of the broader class of ampelomins and related natural products. acs.org For instance, the structural revisions of Ampelomin B and E were confirmed by comparing the specific rotation ([α]D) of the synthesized compounds with the values reported for the natural isolates. acs.org A sign change in the optical rotation between the synthetic and natural product directly indicated that the natural compound was the enantiomer of the one synthesized. acs.org

Modern approaches often combine experimental chiroptical data with quantum chemical calculations. mdpi.com By calculating the theoretical ECD spectrum for a proposed structure, researchers can compare it with the experimental spectrum to confidently assign the absolute configuration. mdpi.comrsc.org

Computational Approaches in Structural Verification (e.g., MM2 calculations for conformation)

Computational chemistry provides powerful tools for verifying proposed structures and understanding their conformational preferences. numberanalytics.comkubinyi.denih.gov Molecular mechanics calculations, such as MM2, are used to determine the lowest energy (most stable) conformation of a molecule.

In the case of this compound, MM2 calculations played a critical role in the revision of its spectral data. researcher.lifenih.gov After the total synthesis of this compound, inconsistencies were noted between the ¹H NMR data of the synthetic product and the data originally reported for the natural isolate. nih.govjst.go.jp Specifically, the chemical shift of the C-7 methyl protons and the coupling pattern of the H-5 axial proton did not match. nih.gov By examining the stable conformation of the molecule as predicted by MM2 calculations, researchers were able to reconcile these differences and propose revised, more accurate NMR data for this compound. researcher.lifenih.govjst.go.jp This highlights the synergy between synthesis, spectroscopy, and computational modeling in achieving accurate structural elucidation.

Structural Revision Processes within the Ampelomin Series

The initial structural assignments of natural products are sometimes revised as more definitive data from total synthesis or advanced analytical methods become available. The Ampelomin series has undergone such revisions.

While the absolute configuration for this compound was securely established via Mosher's method, the configurations for other ampelomins (B, D, E) were initially proposed based on a plausible biogenetic pathway. acs.org However, subsequent chemoenzymatic total synthesis of several members of the ampelomin family revealed that some of the original assignments were incorrect. acs.orgresearchgate.net

Biosynthetic Pathway Investigations of Ampelomin a

Postulated Polyketide Biogenetic Pathway for Ampelomin Anih.govacs.orgresearchgate.net

The structural features of Ampelomin A and its co-isolated congeners, Ampelomins B-G, strongly suggest a common biosynthetic origin. nih.govacs.org A plausible biogenetic pathway originating from a polyketide precursor has been postulated. nih.govacs.org This proposed pathway is thought to commence with a common precursor, (S)-5-methylcyclohex-2-ene-1,4-dione, from which the various Ampelomin structures are derived through a series of enzymatic modifications. acs.org

The formation of the core cyclohexanoid ring is hypothesized to proceed through the folding and cyclization of a polyketide chain, a common strategy in fungal secondary metabolism. The specific starter and extender units involved in the polyketide synthase (PKS) assembly are yet to be definitively identified but are presumed to follow the general principles of polyketide biosynthesis. Subsequent enzymatic reactions, including hydroxylations, reductions, and potentially rearrangements, would then tailor the initial polyketide-derived scaffold to yield the final this compound structure. acs.org The isolation of several structurally related Ampelomins from the same fungal culture lends support to this hypothesis of a divergent pathway from a single precursor. nih.govacs.org

Enzymology of Biosynthesis in this compound Production

While the complete enzymatic cascade for this compound biosynthesis remains to be fully elucidated, research has pointed towards the involvement of specific enzyme classes that are characteristic of fungal secondary metabolite pathways.

Direct identification and characterization of the specific enzymes responsible for this compound biosynthesis are still in the early stages. However, based on the postulated polyketide pathway, it is highly probable that a Type I iterative polyketide synthase (PKS) is the central enzyme responsible for constructing the carbon skeleton. These large, multifunctional enzymes are known to catalyze the sequential condensation of acyl-CoA units to form complex polyketide chains. nih.gov

Furthermore, the extensive oxygenation pattern of this compound strongly implies the action of tailoring enzymes such as cytochrome P450 monooxygenases and/or other oxidoreductases. mdpi.com These enzymes are crucial for introducing hydroxyl groups at specific positions on the cyclohexanoid ring, a key feature of the Ampelomin family of compounds. The stereochemistry of these hydroxylations is a critical aspect that would be controlled by the specific enzymes involved.

Detailed mechanistic studies of the enzymatic transformations in this compound biosynthesis are currently limited due to the lack of isolated and characterized enzymes from the pathway. However, analogies can be drawn from well-characterized enzyme systems in other fungal polyketide pathways. beilstein-journals.org

The proposed cyclization of the polyketide chain is likely catalyzed by a product template (PT) domain within the PKS or a separate cyclase enzyme. The subsequent hydroxylations are expected to proceed via the typical mechanism of cytochrome P450 enzymes, involving the activation of molecular oxygen. mdpi.com The reduction steps, if any, would likely be catalyzed by ketoreductase (KR) or enoylreductase (ER) domains within the PKS or by standalone dehydrogenase enzymes, utilizing cofactors such as NADPH. sdu.edu.cn Chemoenzymatic synthesis approaches have been employed to synthesize this compound and its stereoisomers, which can provide insights into plausible biological reaction mechanisms. nih.govresearchgate.net

Identification and Characterization of Key Biosynthetic Enzymes

Precursor Incorporation Studies for Pathway Elucidation

To definitively trace the biosynthetic origins of this compound, precursor incorporation studies using isotopically labeled compounds would be invaluable. By feeding the producing fungal culture with labeled potential precursors, such as ¹³C-labeled acetate (B1210297) or specific fatty acids, and analyzing the resulting this compound using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the building blocks of the polyketide chain could be identified.

While specific precursor incorporation studies for this compound have not been extensively reported in the available literature, this standard and powerful technique in natural product biosynthesis research would be the logical next step to confirm the postulated polyketide pathway and to identify the starter and extender units.

Comparative Biosynthesis with Related Carbasugarsnih.gov

This compound belongs to the broader class of polyhydroxylated cyclohexanoids, which are closely related to carbasugars. acs.orgnih.gov Comparative analysis of the this compound biosynthetic pathway with those of other known carbasugars can provide significant insights. Many carbasugars are also derived from polyketide or shikimate pathways, followed by a series of enzymatic modifications.

For instance, the biosynthesis of other carbasugars often involves key enzymatic steps such as intramolecular cyclizations and stereospecific hydroxylations, which are also postulated for this compound. acs.org By comparing the putative gene clusters and the enzymatic machinery, researchers can identify conserved biosynthetic motifs and unique enzymatic transformations that lead to the structural diversity observed within this class of compounds. The chemoenzymatic synthesis of various carbasugars, including some Ampelomins, has highlighted the utility of enzymes in creating these complex structures. researchgate.netresearchgate.net

Genetic and Genomic Approaches to Biosynthetic Gene Cluster Discoverynih.gov

Modern genomic techniques are powerful tools for identifying the genetic basis of natural product biosynthesis. The genes encoding the enzymes for a specific metabolic pathway are often clustered together on the fungal chromosome, forming a biosynthetic gene cluster (BGC). mdpi.com

By sequencing the genome of the Ampelomyces sp. that produces this compound, it would be possible to identify the putative this compound BGC. nih.gov Bioinformatic tools can be used to search for genes encoding a PKS, as well as tailoring enzymes like cytochrome P450s, reductases, and transferases, which are expected to be part of the cluster. smujo.id Once a candidate BGC is identified, its involvement in this compound production can be confirmed through genetic manipulation techniques, such as gene knockout or heterologous expression of the entire cluster in a suitable host organism. nih.gov This approach has been successfully used to elucidate the biosynthetic pathways of numerous fungal secondary metabolites. jmicrobiol.or.krplos.org

Chemical Synthesis and Analog Design of Ampelomin a

Total Synthesis of Ampelomin A

The total synthesis of this compound has been successfully accomplished, providing confirmation of its structure and enabling further biological investigation. One notable synthesis achieved the natural carbasugar in a total yield of 14% over seven synthetic steps from a common starting material. nih.govjst.go.jp This route established a foundation for accessing this and related molecular architectures.

A critical aspect of synthesizing optically pure this compound is the establishment of its key stereocenters early in the process. cutm.ac.inscribd.comslideshare.net In a reported synthesis, the enantiomerically pure starting material was secured through a base-catalyzed asymmetric Diels-Alder reaction. nih.govjst.go.jp This reaction involved 3-hydroxy-2-pyrone and a chiral acrylate, effectively setting the stereochemical foundation for the rest of the synthesis. nih.gov Asymmetric synthesis is crucial as different enantiomers or diastereomers of a molecule can exhibit varied biological activities. cutm.ac.in The goal is to create a chiral environment that favors the formation of one stereoisomer over the other. cutm.ac.inslideshare.net

Stereoselective transformations are fundamental to the efficient synthesis of complex molecules like this compound. nih.govresearchgate.net The strategic use of these reactions minimizes the formation of unwanted isomers and simplifies purification processes. researcher.life

Diels-Alder Reaction : A base-catalyzed asymmetric Diels-Alder reaction serves as a pivotal step in constructing the core cyclohexene (B86901) framework of this compound. nih.govresearchgate.net This cycloaddition reaction, between a diene (3-hydroxy-2-pyrone) and a dienophile (chiral acrylate), is highly effective for forming six-membered rings with a high degree of stereocontrol. nih.govresearchgate.netbeilstein-journals.org The resulting bicyclic adduct contains multiple functional groups and a rigid structure that serves as a versatile building block for subsequent transformations. researchgate.net

Catalytic Hydrogenation : Another key stereoselective transformation is the catalytic hydrogenation used to control the stereochemistry at a specific carbon center. nih.gov In the synthesis of this compound, a stereoselective catalytic hydrogenation of a methylidene group was employed to achieve the crucial inversion of stereochemistry at the C-6 position. nih.govjst.go.jpresearchgate.net This step was identified as a key element in successfully reaching the target natural product. nih.gov Similarly, stereoselective hydrogenation was a main transformation in the chemoenzymatic synthesis of other ampelomins, such as B, D, and E. researchgate.netacs.orgacs.org

Table 1: Key Stereoselective Transformations in Ampelomin Synthesis
TransformationReactants/SubstratePurpose in SynthesisReference
Asymmetric Diels-Alder Reaction3-hydroxy-2-pyrone and chiral acrylateConstruction of the chiral carbocyclic core nih.govresearchgate.net
Stereoselective Catalytic HydrogenationMethylidene-containing intermediateInversion of stereochemistry at the C-6 position for this compound nih.govjst.go.jpresearchgate.net
Stereoselective Homogeneous HydrogenationEpoxide intermediateUsed in the synthesis of Ampelomin B researchgate.netmdpi.com

Modern organic reactions are instrumental in achieving complex molecular transformations with high efficiency and selectivity. The Mitsunobu reaction, for instance, is a powerful tool for the stereospecific inversion of secondary alcohols, a common challenge in natural product synthesis. mdpi.comthermofisher.comorganic-chemistry.org This reaction proceeds with a clean inversion of the stereogenic center. organic-chemistry.org While not detailed in the first total synthesis of this compound itself, its application has been crucial in the synthesis of related ampelomins like B, D, and E. researchgate.netacs.org In the synthesis of Ampelomin D, a Mitsunobu reaction was used to invert a key stereocenter in the presence of p-nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine. researchgate.net This reaction allows for the conversion of an alcohol to an ester with an inverted configuration, a transformation that is vital for accessing specific stereoisomers. mdpi.com

Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the practicality of chemical synthesis. This approach has been successfully applied to the synthesis of ampelomins B, D, and E. acs.orgacs.orgnih.gov The key step in this route is the microbial dihydroxylation of an aromatic precursor, such as toluene (B28343), using a recombinant Escherichia coli strain. acs.org This enzymatic reaction produces a chiral cis-1,2-dihydrocatechol, a versatile building block, with high enantioselectivity. researchgate.net Subsequent chemical transformations, including stereoselective hydrogenation, a Mitsunobu reaction, and the regioselective opening of an epoxide, were used to complete the syntheses. researchgate.netacs.orgacs.org This chemoenzymatic sequence highlights a powerful method for producing polyoxygenated, chiral molecules from simple starting materials. researchgate.net

Strategic Application of Modern Organic Reactions (e.g., Mitsunobu reaction)

Development of this compound Analogues for Structure-Activity Relationship Studies

The development of analogues is a cornerstone of medicinal chemistry, providing insight into the structural features required for biological activity. drugdesign.orgnih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, a structure-activity relationship (SAR) can be established. nih.govmdpi.com

In the context of the ampelomins, the enantioselective syntheses of various natural stereoisomers, including Ampelomin B, D, E, and their epimers, represent an initial step in understanding the SAR within this family of compounds. acs.orgacs.orgnih.gov These syntheses have not only enabled the structural confirmation and revision of these natural products but also provided access to pure samples of individual isomers. acs.org By comparing the biological activities of these closely related structures, researchers can begin to deduce the importance of the stereochemistry and the nature of oxygen-containing functional groups for their biological function. Although specific reports on the design and synthesis of a library of novel this compound analogues for SAR studies are not detailed, the established synthetic routes provide a clear blueprint for their future development. nih.govacs.org


Table of Mentioned Chemical Compounds

Compound NameChemical Class
This compoundCarbasugar (Polyoxygenated methyl cyclohexanoid)
Ampelomin BCarbasugar (Polyoxygenated methyl cyclohexanoid)
Ampelomin DCarbasugar (Polyoxygenated methyl cyclohexanoid)
Ampelomin ECarbasugar (Polyoxygenated methyl cyclohexanoid)
ent-Epithis compoundCarbasugar (Epimer of this compound)
epi-Ampelomin BCarbasugar (Epimer of Ampelomin B)
3-hydroxy-2-pyronePyrone derivative
TolueneAromatic hydrocarbon
p-nitrobenzoic acidCarboxylic acid
Diethyl azodicarboxylate (DEAD)Azodicarboxylate
TriphenylphosphineOrganophosphorus compound
cis-1,2-dihydrocatecholDiol

Rational Design of Structural Modifications

Rational drug design is a targeted approach to creating new molecules with improved characteristics, based on a thorough understanding of a compound's biological target and its structure-activity relationship (SAR). openaccessjournals.comtaylorandfrancis.comashp.org For this compound, rational design efforts are guided by its known biological activities and its three-dimensional structure. The process involves identifying which parts of the molecule are essential for its activity (the pharmacophore) and then making strategic modifications to enhance properties like potency and selectivity. openaccessjournals.compharmacophorejournal.com

The core of this compound is a highly substituted cyclohexane (B81311) ring. The key elements for modification include the stereocenters, the hydroxyl groups, and the methyl group. The synthesis of epimers, such as ent-Epithis compound, is a fundamental strategy to understand how the spatial arrangement of functional groups affects biological function. nih.gov The study of such analogs helps to build a comprehensive SAR profile, which is essential for designing second-generation compounds with potentially greater therapeutic value. nih.govrsc.org

Key structural modifications can be proposed to probe the SAR of this compound. These modifications target specific sites on the molecule to systematically evaluate the contribution of each functional group to its biological profile.

Modification Site Structural Change Rationale for Design
C1-Carboxylic AcidEsterification, AmidationTo explore the role of the acidic proton and hydrogen bonding capacity in target interaction.
C2, C3, C4-HydroxylsInversion of stereochemistry, O-methylation, FluorinationTo assess the importance of specific stereocenters and hydrogen bond donor/acceptor patterns for biological activity. ashp.orgdntb.gov.ua
C5-Methyl GroupRemoval, Lengthening of alkyl chain, Replacement with other functional groupsTo determine the influence of this group on binding affinity and steric interactions within the target's active site. rsc.org
Cyclohexane RingIntroduction of unsaturation, Ring size modificationTo evaluate the impact of conformational rigidity and overall shape on activity.

Novel Synthetic Strategies for Analog Generation

The creation of a diverse library of this compound analogs is essential for thorough SAR studies. This requires flexible and efficient synthetic strategies that allow for systematic structural variations. Modern organic synthesis offers several powerful tools for this purpose.

A key approach is chemoenzymatic synthesis , which combines the precision of enzymatic transformations with the versatility of traditional chemistry. researchgate.netfq.edu.uy This strategy often begins with the enzymatic dihydroxylation of simple aromatic compounds like toluene or bromobenzene (B47551) to produce enantiomerically pure cis-diols, which serve as valuable chiral building blocks. researchgate.netresearchgate.net

Several specific reactions are instrumental in generating analogs:

Mitsunobu Reaction : This reaction is widely used for the stereoselective inversion of secondary alcohols. dntb.gov.ua In the context of this compound synthesis, it provides a reliable method for generating epimers by inverting the configuration of specific hydroxyl groups, which is a critical step in exploring the impact of stereochemistry on biological activity. researchgate.netacs.org

Stereoselective Hydrogenation : The controlled hydrogenation of a double bond in a precursor molecule is crucial for setting specific stereocenters. Different catalysts and reaction conditions can lead to different diastereomers, providing access to a range of analogs. researchgate.netorcid.org

Regio- and Stereoselective Epoxide Opening : Epoxides are versatile intermediates in synthesis. Nucleophilic opening of an epoxide can introduce a variety of functional groups with precise stereochemical control, enabling the synthesis of diverse analogs from a common precursor. researchgate.netresearchgate.netacs.org

Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient reaction for linking molecular fragments. researchgate.net By introducing azide (B81097) or alkyne functionalities onto the this compound scaffold, a wide array of substituents can be appended, rapidly generating a library of analogs for screening. researchgate.net

Synthetic Strategy Description Application in Analog Generation
Chemoenzymatic SynthesisUtilizes enzymes for key stereoselective transformations on synthetic intermediates. researchgate.netfq.edu.uyProduction of enantiopure starting materials and intermediates.
Mitsunobu ReactionInverts the stereochemistry of an alcohol functional group. researchgate.netdntb.gov.uaCreates epimeric analogs to probe stereochemical requirements for activity.
Stereoselective HydrogenationControls the stereochemistry formed during the reduction of an alkene. fq.edu.uyorcid.orgGenerates diastereomeric analogs by creating different stereoisomers.
Epoxide Ring OpeningNucleophilic attack on an epoxide to introduce new functional groups with stereocontrol. researchgate.netresearchgate.netIntroduces diverse substituents at specific positions on the cyclohexane ring.

Methodological Advancements in this compound Synthesis

The total synthesis of this compound has been achieved through multi-step sequences that showcase significant methodological advancements in organic chemistry. These methods are designed to construct the complex, polyoxygenated, and stereochemically rich structure from simple starting materials.

Another critical methodological advancement is the stereoselective catalytic hydrogenation of a methylidene group. This step was identified as key for establishing the correct stereochemistry at the C-6 position of this compound. nih.govresearchgate.net The choice of catalyst and reaction conditions is paramount to achieving the desired stereoisomer and avoiding the formation of undesired products. nih.govresearcher.life

The synthesis of related compounds, such as Ampelomin B, D, and E, has been achieved through chemoenzymatic routes starting from toluene. researchgate.netacs.org These syntheses further highlight the power of combining enzymatic reactions for creating initial chirality with subsequent chemical transformations, including stereoselective hydrogenation, Mitsunobu reactions, and the regio- and stereoselective opening of epoxides, to complete the synthesis of these complex natural products. researchgate.netacs.org

Biological Activity and Molecular Mechanisms of Ampelomin a

Enzyme Inhibition Studies of Ampelomin A

The ability of a compound to inhibit specific enzymes is a key area of pharmacological research. Enzyme inhibitors can modulate metabolic pathways and are the basis for many therapeutic drugs. wikipedia.orgnih.gov Studies on this compound have revealed its potential as an enzyme inhibitor, particularly targeting α-glucosidase.

Alpha-Glucosidase Inhibition Activity and Potency

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream. wikipedia.orgnih.gov Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes. nih.govmdpi.com

Research has shown that this compound exhibits weak inhibitory activity against α-glucosidase. nih.govresearchgate.net In one study, the half-maximal inhibitory concentration (IC₅₀) value for this compound was reported to be in the millimolar (mM) range. nih.govacs.org Specifically, along with its structural relatives Ampelomins C, E, and G, this compound displayed IC₅₀ values between 1.74 and 5.93 mM. nih.govresearchgate.net This level of potency is considered weak when compared to clinically used α-glucosidase inhibitors like acarbose. mdpi.comcabidigitallibrary.org

Table 1: α-Glucosidase Inhibition by this compound and Related Compounds

CompoundIC₅₀ (mM)
This compound1.74 - 5.93
Ampelomin C1.74 - 5.93
Ampelomin E1.74 - 5.93
Ampelomin G1.74 - 5.93

Source: Journal of Natural Products, 2009. nih.govresearchgate.net

Mechanistic Insights into Enzyme-Ampelomin A Interactions

The mechanism by which a compound inhibits an enzyme is crucial for understanding its biological effect and for potential future drug development. mgcub.ac.indatabiotech.co.il The study of enzyme kinetics provides valuable information on how inhibitors interact with the enzyme's active site. mgcub.ac.inmdpi.com For α-glucosidase inhibitors, the interaction often involves binding to the active site of the enzyme, preventing the substrate from binding. nih.govplos.org

While specific kinetic studies detailing the precise mechanism of this compound's inhibition of α-glucosidase are not extensively available in the reviewed literature, some insights can be drawn from structure-activity relationship (SAR) analyses of related compounds. cas.cn Research on carbasugars, which are structurally analogous to the core of this compound, suggests that the orientation of substituents on the cyclohexanoid ring is critical for inhibitory activity. cas.cn It was observed that the activity of ampelomins against α-glucosidase is dependent on the orientation of the 2-O-substituent. cas.cn This suggests that the interaction with the enzyme's active site is stereospecific.

Molecular docking studies are computational techniques used to predict the binding mode of a ligand to a protein. mdpi.commdpi.com Although specific molecular docking studies for this compound with α-glucosidase were not found in the search results, this method is commonly used to understand the interactions between inhibitors and this enzyme. cabidigitallibrary.orgmdpi.com Such studies could provide valuable information on the specific amino acid residues involved in the binding of this compound to the α-glucosidase active site.

Antimicrobial Activity of this compound

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents from natural sources. researchgate.net Fungi are a known source of bioactive compounds with antimicrobial properties. cas.cn this compound, derived from a soil fungus, has been evaluated for its ability to inhibit the growth of various bacteria. nih.govresearchgate.net

Antibacterial Spectrum and Efficacy

The antibacterial spectrum of an agent refers to the range of bacterial species it is effective against. libretexts.orgvinmec.com Antibiotics are often categorized as narrow-spectrum (effective against a limited group of bacteria) or broad-spectrum (effective against a wide range). libretexts.orglumenlearning.com

Studies have indicated that this compound exhibits moderate antibacterial activity. nih.govresearchgate.netresearchgate.net The efficacy is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. nih.gov For this compound, the MIC₉₀ values, representing the concentration required to inhibit the growth of 90% of the tested organisms, were found to range from 202.4 to 1015.9 µM. nih.govresearchgate.net This suggests a moderate level of antibacterial potency.

Evaluation Against Specific Bacterial Strains (e.g., E. coli, S. aureus)

To better understand its antibacterial potential, this compound has been tested against specific, clinically relevant bacterial strains, including Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). nih.govresearchgate.net These two species are common causes of infections in humans. nih.govpan.olsztyn.plnih.gov

Research has shown that this compound demonstrates moderate activity against both E. coli and S. aureus. nih.govresearchgate.net This indicates that this compound may have a relatively broad spectrum of activity, being able to affect both Gram-positive and Gram-negative bacteria. The specific MIC₉₀ values against these and other bacteria like Proteus vulgaris and Pseudomonas aeruginosa fall within the 202.4 to 1015.9 µM range. nih.gov

Table 2: Antibacterial Activity of this compound

Bacterial StrainTypeMIC₉₀ (µM)
Escherichia coliGram-negative202.4 - 1015.9
Staphylococcus aureusGram-positive202.4 - 1015.9
Proteus vulgarisGram-negative202.4 - 1015.9
Pseudomonas aeruginosaGram-negative202.4 - 1015.9

Source: Journal of Natural Products, 2009. nih.gov

Investigation of Other Potential Biological Activities (general academic focus)

Beyond enzyme inhibition and antimicrobial effects, natural products are often investigated for a wide range of other potential biological activities. nih.gov These investigations are typically part of a broader academic effort to understand the full pharmacological potential of a newly discovered compound. ontosight.airesearchgate.net

While the primary focus of the initial research on this compound was on its α-glucosidase inhibitory and antibacterial activities, the general academic interest in phytobioactive compounds suggests that further studies may explore other effects. nih.govnih.gov The structural class to which this compound belongs, the polyoxygenated cyclohexanoids, has been a source of compounds with diverse biological properties. nih.govcas.cn Therefore, it is plausible that future research could investigate this compound for other activities such as antioxidant, anti-inflammatory, or cytotoxic effects, which are common areas of investigation for natural products. nih.gov However, at present, detailed studies on these other potential activities of this compound are not prominent in the reviewed scientific literature.

Elucidation of Molecular Mechanisms of Action

This compound, a polyoxygenated carbasugar isolated from the fungus Ampelomyces sp., has been the subject of research to understand its biological activities at a molecular level. The elucidation of its mechanisms of action is crucial for understanding its potential as a bioactive compound. The primary activities identified are its role as an enzyme inhibitor and its antibacterial properties.

Cellular Target Identification and Validation

The principal validated cellular target for this compound is the enzyme α-glucosidase. nih.gov This enzyme, located in the brush border of the small intestine, plays a critical role in carbohydrate metabolism.

α-Glucosidase as a Target

Alpha-glucosidase enzymes, including sucrase, maltase, glucoamylase, and isomaltase, are responsible for the hydrolysis of oligosaccharides and disaccharides into monosaccharides like glucose, which can then be absorbed into the bloodstream. nih.govwikipedia.org By targeting these enzymes, this compound acts as a competitive and reversible inhibitor. nih.gov This inhibition slows down the breakdown of complex carbohydrates and delays glucose absorption, a mechanism that is pivotal in managing postprandial hyperglycemia. nih.govnih.gov

The inhibitory action of this compound on α-glucosidase has been quantified, demonstrating a specific interaction. Research has shown that the orientation of substituents on the carbasugar structure is a key determinant of its inhibitory potency. nih.gov While detailed molecular docking studies specifically for this compound's binding to α-glucosidase are not widely published, research on other inhibitors reveals that they typically bind to amino acid residues within the active site of the enzyme. mdpi.comscielo.br This interaction prevents the natural substrate from accessing the catalytic site, thereby blocking its function.

The validation of α-glucosidase as a target for this compound is supported by in vitro enzymatic assays that measure its inhibitory concentration (IC₅₀).

Table 1: Inhibitory Activity of this compound

Compound Target Enzyme Reported Activity

This table presents the reported inhibitory activity of this compound against its identified cellular target.

Beyond enzyme inhibition, this compound has also demonstrated moderate antibacterial activity, suggesting it may have additional cellular targets within bacterial cells. researcher.life Potential mechanisms could involve the disruption of the bacterial cell wall, inhibition of essential enzymes for nucleic acid or protein synthesis, or interference with membrane function. mdpi.comoregonstate.educationnih.gov However, the specific bacterial proteins or structures that this compound interacts with have not yet been definitively identified.

Signal Transduction Pathway Modulation

Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events, ultimately resulting in a cellular response. nih.govrnceus.com This cascade of events, often involving protein kinases and second messengers, allows for signal amplification and diverse cellular outcomes. researcher.lifernceus.com

The direct modulation of specific signal transduction pathways by this compound is an area that requires further investigation. Currently, research has primarily focused on its direct enzymatic inhibition rather than its effects on intracellular signaling cascades.

However, by inhibiting α-glucosidase, this compound indirectly influences metabolic signaling. The reduction in postprandial glucose levels can affect insulin (B600854) signaling pathways. nih.gov Lower blood glucose spikes lead to attenuated insulin secretion. nih.gov Since insulin signaling involves a complex cascade including the activation of PI3K/Akt and MAPK pathways, which regulate glucose uptake, metabolism, and gene expression, the activity of this compound has a downstream impact on these metabolic signals.

Furthermore, many natural compounds are known to engage in "crosstalk" between different signaling pathways. researcher.life It is plausible that this compound or its metabolites could interact with various cellular components, leading to the modulation of signaling pathways related to cellular stress, inflammation, or proliferation. For instance, some phytochemicals are known to influence pathways such as the MAP kinase pathway, which is central to cell differentiation and replication. sajaa.co.za However, without direct experimental evidence, the specific signal transduction pathways modulated by this compound remain speculative.

The process of signal transduction involves several key stages:

Reception: A signaling molecule binds to a receptor protein on the cell surface or within the cell. rnceus.com

Transduction: The receptor protein changes shape, initiating a cascade of intracellular reactions. This often involves second messengers that amplify and relay the signal. nih.govrnceus.com

Response: The signal ultimately triggers a specific cellular response, such as a change in gene expression or the activation of an enzyme. rnceus.com

Future research employing techniques like chemical proteomics and genetic screening could help to identify the direct molecular interactions of this compound within the cell and elucidate its potential roles in modulating specific signal transduction networks. kenhub.comfrontiersin.org

Structure Activity Relationship Sar Studies of Ampelomin a

Principles and Methodologies of SAR Analysis

SAR analysis is a systematic investigation into how the structural features of a molecule influence its biological effects. nih.govnih.gov By synthesizing and testing a series of structurally related compounds (analogues), researchers can identify which parts of the molecule, known as pharmacophores, are responsible for its activity and which parts may be associated with undesirable effects. nih.govnih.gov This knowledge guides the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Qualitative SAR involves identifying the relationships between specific structural features and biological activity without assigning a precise numerical value to the contribution of each feature. nih.gov It relies on observing trends in activity across a series of compounds. For Ampelomin A, this would involve comparing its biological activity with that of its naturally occurring analogues, Ampelomins B-G, which were isolated from the same fungal source. nih.gov

A preliminary qualitative SAR can be initiated by comparing the known biological activities of the ampelomin family. Ampelomins A, C, E, and G have been tested for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, and this compound has been assessed for antibacterial properties. nih.govacs.org

Table 1: Structures and Reported α-Glucosidase Inhibitory Activity of Selected Ampelomins

Compound Structure α-Glucosidase IC₅₀ (mM) nih.gov
This compound Chemical structure of this compound 1.74
Ampelomin C Chemical structure of Ampelomin C 5.93
Ampelomin E Chemical structure of Ampelomin E 2.65
Ampelomin G Chemical structure of Ampelomin G 2.59

From this limited dataset, initial observations can be made. For instance, the structural differences between this compound, C, E, and G, which involve variations in hydroxylation and other substitutions on the cyclohexanoid ring, lead to different potencies against α-glucosidase. This compound is the most potent of this series against this enzyme. nih.gov Further studies would be required to systematically modify each functional group to determine its specific contribution to this activity.

Quantitative Structure-Activity Relationship (QSAR) analysis takes SAR a step further by creating mathematical models that correlate the chemical structure of compounds with their biological activity. lpubatangas.edu.ph These models use numerical descriptors to represent the physicochemical properties of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft constants). lpubatangas.edu.ph

The general form of a QSAR model is: Activity = f(physicochemical properties) + error

A validated QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. lpubatangas.edu.ph To date, no specific QSAR models for this compound have been published. Developing such a model would require a larger set of analogues with a wider range of biological activities to ensure statistical robustness.

Qualitative Structure-Activity Relationships

Identification of Key Pharmacophoric Elements in this compound

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to interact with a biological target and trigger a response. nih.govmedchemexpress.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers. nih.govmedchemexpress.com

The identification of this compound's pharmacophore for either its α-glucosidase inhibitory or antibacterial activity has not yet been reported. This process would typically involve:

Ligand-Based Methods: Superimposing the 3D structures of active analogues like Ampelomins A, C, E, and G to identify common chemical features.

Structure-Based Methods: If the 3D structure of the biological target (e.g., α-glucosidase) is known, one could model how this compound binds to it, identifying key interaction points.

Based on the structure of this compound, potential pharmacophoric features would likely include its multiple hydroxyl (-OH) groups, which can act as hydrogen bond donors and acceptors, and the cyclohexenone core, which provides a specific steric shape.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the 3D arrangement of atoms in a molecule, plays a critical role in biological activity. genophore.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. genophore.comnaturalproducts.net One isomer may be highly active, while another may be less active or even toxic. genophore.com

This compound is a chiral molecule with multiple stereocenters. The significance of its stereochemistry on biological function is highlighted by the fact that its total synthesis has been achieved, including the specific synthesis of its epimer. naturalproducts.netacs.org An epimer is a stereoisomer that differs in configuration at only one stereocenter. The ability to synthesize specific stereoisomers of this compound is a critical prerequisite for evaluating the impact of its 3D structure on activity. acs.org A comparative biological evaluation of this compound and its epimers would directly reveal which stereocenters are crucial for target binding and efficacy. However, comparative biological activity data for these synthesized epimers has not been published.

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools for understanding SAR at a molecular level, offering insights that can be difficult to obtain through experimental methods alone. frontiersin.orgnih.gov These techniques can be used to visualize molecule-target interactions, predict binding affinities, and explain observed SAR trends. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. naturalproducts.netresearchgate.net It is widely used to predict the binding mode and estimate the binding affinity of small molecules to their protein targets. naturalproducts.net For this compound, docking studies could be performed using the crystal structure of α-glucosidase to visualize how it fits into the active site and which amino acid residues it interacts with.

Table 2: Key Steps in a Typical Molecular Docking Workflow

Step Description
1. Target Preparation Obtain the 3D structure of the biological target (e.g., from the Protein Data Bank) and prepare it by removing water molecules and adding hydrogen atoms.
2. Ligand Preparation Generate the 3D structure of the ligand (e.g., this compound) and assign appropriate charges and atom types.
3. Docking Simulation Place the ligand in the target's binding site and use a scoring function to evaluate thousands of possible binding poses.

| 4. Analysis | Analyze the top-ranked poses to identify the most likely binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions). |

Following docking, molecular dynamics (MD) simulations can be used to study the behavior of the ligand-receptor complex over time. mdpi.comscielo.br MD simulations provide a more dynamic picture, accounting for the flexibility of both the ligand and the target, and can be used to assess the stability of the predicted binding pose. mdpi.com

While these computational tools would be invaluable for elucidating the SAR of this compound, no specific molecular docking or dynamics simulation studies for this compound have been reported in the scientific literature to date.

3D-QSAR Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a sophisticated computational chemistry method used to establish a correlation between the biological activity of a set of molecules and their three-dimensional properties. mdpi.com This approach goes beyond traditional 2D-QSAR by considering the spatial arrangement of atoms and the associated steric and electrostatic fields that govern molecular interactions. nih.gov The primary goal of 3D-QSAR is to create a predictive model that can estimate the activity of novel compounds and to generate 3D contour maps that visualize the regions around a molecule where specific physicochemical properties are predicted to enhance or diminish biological potency. nih.govcongenius.ch

Commonly employed 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). CoMFA evaluates the steric and electrostatic fields of molecules, while CoMSIA provides a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The generation of a robust 3D-QSAR model is a multi-step process that involves creating a dataset of compounds with known activities, aligning the molecules based on a common scaffold, calculating the interaction fields, and using statistical methods like Partial Least Squares (PLS) to build and validate the model. nih.gov

As of the current literature reviewed, specific 3D-QSAR studies focusing exclusively on this compound and its derivatives have not been extensively reported. However, the principles of 3D-QSAR provide a clear framework for how such an investigation could be conducted. A hypothetical study on this compound analogs as α-glucosidase inhibitors would involve:

Dataset Compilation: Assembling a series of this compound analogs, including its known stereoisomers and related natural compounds (e.g., Ampelomins C, E, G), along with their experimentally determined inhibitory concentrations (IC₅₀) against α-glucosidase. cas.cnacs.org

Molecular Alignment: Aligning the 3D structures of all compounds in the dataset. This is a critical step to ensure that the variations in the calculated fields correspond directly to the structural differences between molecules. nih.gov

Model Generation: Using a platform like CoMFA or CoMSIA to generate a statistical model that correlates the 3D fields with the observed biological activities.

Model Validation: Rigorously validating the model's predictive power using both internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.govcongenius.ch

The resulting 3D-QSAR model would produce contour maps highlighting key structural regions. For instance, the maps might indicate that a bulky, sterically favorable group at a specific position on the cyclohexanoid ring increases activity, or that a hydrogen bond acceptor is favored at another position. This visual and quantitative feedback is invaluable for the rational, SAR-driven design of new this compound derivatives with potentially enhanced therapeutic effects.

SAR-driven Design of Enhanced Bioactive Compounds

The design of enhanced bioactive compounds through the study of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry. This process relies on the systematic synthesis and biological evaluation of analogs of a lead compound to understand how specific structural modifications influence its activity. nih.gov For this compound, the foundational work for SAR-driven design has been established through the isolation of related natural products and the chemical synthesis of key stereoisomers. nih.govcas.cn

Initial investigations into the bioactivity of the naturally occurring ampelomin family of compounds revealed important SAR insights. A study on seven isolated carbasugars, Ampelomins A–G, found that their inhibitory activity against α-glucosidase was dependent on the orientation of the 2-O-substituent, providing the first critical clue for guiding future molecular design. cas.cn this compound, C, E, and G demonstrated weak to moderate inhibitory activity against α-glucosidase, while this compound also showed moderate antibacterial properties. acs.org

The synthesis of various analogs has been crucial for expanding the potential for SAR studies. Key synthetic achievements include the asymmetric synthesis of this compound and its diastereomer, ent-Epithis compound. nih.govjst.go.jp Additionally, the chemoenzymatic total synthesis of Ampelomin B, D, E, and epi-Ampelomin B has been accomplished, which also led to the structural revision of these natural products. nih.govresearchgate.net These synthetic routes provide access to structurally diverse compounds that are essential for probing the SAR of the ampelomin scaffold.

The available biological data for α-glucosidase inhibition allows for a preliminary SAR analysis.

CompoundKey Structural Featuresα-Glucosidase Inhibition (IC₅₀) acs.org
This compoundC2-OH (axial), C4-OH (equatorial)1.74 mM
Ampelomin CC2-OH (equatorial), C4-OH (equatorial)3.83 mM
Ampelomin EC2-OH (axial), C4=O (ketone)2.86 mM
Ampelomin GC2-OH (equatorial), C4=O (ketone)5.93 mM

From this data, several SAR observations can be made:

Stereochemistry at C2: A comparison between this compound (axial -OH, IC₅₀ = 1.74 mM) and Ampelomin C (equatorial -OH, IC₅₀ = 3.83 mM) suggests that an axial orientation of the hydroxyl group at the C2 position is favorable for higher inhibitory activity. This pattern is consistent when comparing Ampelomin E (axial -OH) and Ampelomin G (equatorial -OH). This supports the initial finding that the orientation of the C2 substituent is critical for activity. cas.cn

Functionality at C4: Replacing the C4-hydroxyl group (this compound) with a ketone (Ampelomin E) leads to a slight decrease in activity. This suggests that the hydroxyl group at C4 may play a role in binding to the enzyme, possibly through hydrogen bonding.

While these initial findings are valuable, the biological evaluation of a wider range of synthetically accessible analogs, such as ent-Epithis compound and the revised structures of Ampelomin B and D, has not yet been reported in the context of a comprehensive SAR study. nih.gov The current body of work has successfully laid the groundwork by providing access to diverse ampelomin structures. Future research focused on the systematic biological testing of these compounds will be essential to build a more complete SAR model, which can then be used to design and synthesize novel derivatives with enhanced potency and selectivity as, for example, α-glucosidase inhibitors.

Advanced Analytical Methodologies for Ampelomin a Research

Quantitative Analysis and Method Validation

Quantitative analysis is fundamental to determining the concentration of Ampelomin A in various samples, from crude extracts to purified materials. The reliability of this quantitative data hinges on the rigorous development and validation of the analytical methods used. gsconlinepress.com

The creation of a robust analytical method is a systematic process aimed at producing a procedure that is reliable, accurate, and suitable for its intended purpose, such as the assay of an active ingredient. emerypharma.comlabmanager.com For a compound like this compound, this process typically begins with selecting an appropriate analytical technique based on its physicochemical properties. labmanager.com High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a common choice for non-volatile organic compounds like this compound. pharmaguideline.com

The development process involves several key stages:

Defining Method Objectives : The initial step is to clearly define the goal, whether it's for purity assessment, stability testing, or quantification in a raw material. emerypharma.com

Technique and Detector Selection : Based on this compound's chromophores, UV-Vis detection is a suitable starting point. The selection of an appropriate wavelength for detection is critical and based on the UV spectrum of the analyte. pharmaguideline.com

Optimization of Chromatographic Conditions : This is an iterative process to achieve good resolution, peak shape, and a reasonable run time. emerypharma.com Key parameters to be optimized include:

Column Selection : A reverse-phase column (e.g., C18) is often the first choice for moderately polar compounds.

Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is optimized to achieve the desired retention time and separation from impurities.

pH of Mobile Phase : The pH is adjusted to ensure the analyte is in a consistent ionic state, which improves peak shape and reproducibility. pharmaguideline.com

Sample Preparation : Developing a procedure to efficiently and consistently extract this compound from its matrix is essential for accurate quantification.

A well-developed method will be specific, sensitive, and robust enough to handle minor variations in operating conditions. emerypharma.com

Method validation demonstrates that an analytical procedure is suitable for its intended use. emerypharma.com It is a regulatory requirement in pharmaceutical analysis and ensures the reliability and consistency of results. gsconlinepress.comrhoworld.com The validation process evaluates several performance characteristics as defined by guidelines from the International Council for Harmonisation (ICH). rhoworld.comeuropa.eu

For a quantitative assay of this compound, the following parameters must be thoroughly evaluated:

Validation ParameterDescriptionCommon Acceptance Criteria
AccuracyThe closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often assessed by analyzing a sample with a known concentration (e.g., a spiked matrix) and is reported as percent recovery. europa.euFor an assay, typically 98.0% to 102.0% recovery of the analyte. biopharminternational.com
PrecisionThe closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision). rhoworld.comResults are expressed as Relative Standard Deviation (RSD). For an assay, an RSD of ≤ 2% is often required. biopharminternational.com
SpecificityThe ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. rhoworld.comThe peak for this compound should be pure and well-resolved from other peaks.
LinearityThe ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. europa.euA correlation coefficient (r²) of ≥ 0.999 is typically desired.
RangeThe interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.euFor an assay of a drug substance, the range is typically 80% to 120% of the test concentration. europa.eu
Limit of Detection (LOD)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. rhoworld.comOften determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. rhoworld.comOften determined based on a signal-to-noise ratio of 10:1.
RobustnessA measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition). europa.euThe results should remain within the established precision and accuracy criteria.

Development of Robust Analytical Methods

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in natural product research. nih.gov They provide both separation and structural identification in a single analysis, which is highly efficient for characterizing compounds like this compound in complex mixtures. mespharmacy.org

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful technique for the analysis of natural products. nih.govslideshare.net In the context of this compound research, LC-MS/MS serves several critical functions:

Identification and Confirmation : LC separates this compound from other components in an extract. The mass spectrometer then provides the molecular weight of the compound.

Structural Elucidation : In MS/MS mode, the molecular ion of this compound can be selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint that helps to elucidate the compound's chemical structure and distinguish it from isomers.

High-Sensitivity Quantification : LC-MS/MS offers exceptional sensitivity and selectivity, allowing for the detection and quantification of trace amounts of this compound in complex biological matrices.

Dereplication : In early-stage discovery, LC-MS is used to quickly identify known compounds in an extract, a process called dereplication, allowing researchers to focus on novel substances. nih.gov

Studies on related anthraquinone (B42736) pigments have successfully used LC/MS, in combination with NMR, for characterization. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net While this compound itself is not typically volatile enough for direct GC-MS analysis, the technique is crucial for analyzing specific components related to it. For instance, in the structural elucidation of this compound and its related glycosides, GC-MS has been used to identify the constituent monosaccharides. researchgate.net This is achieved by first hydrolyzing the glycoside to release the sugar units, which are then chemically modified (derivatized) to make them volatile before injection into the GC-MS system.

TechniquePrimary Application in this compound ResearchInformation Obtained
LC-MS/MSSeparation, identification, and quantification of this compound in complex mixtures (e.g., fungal extracts, biological samples). nih.govslideshare.netRetention time, molecular weight, structural data from fragmentation patterns.
GC-MSIdentification of volatile components, particularly derivatized monosaccharides from glycosidic structures related to this compound. researchgate.netIdentification of sugar units by comparing mass spectra and retention times to known standards.

LC-MS/MS Applications

Spectroscopic Characterization in Complex Biological Matrices

Spectroscopic methods are vital for the unambiguous structural determination of natural products. While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete and precise three-dimensional structure of a molecule.

In the study of this compound, NMR spectroscopy is essential. Research has been conducted to revise the NMR data for this compound to ensure its correct structural assignment. researchgate.net This involves detailed analysis of various NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to map out the carbon skeleton and the precise connectivity of all atoms.

When analyzing this compound within complex biological matrices, obtaining a pure sample for NMR can be challenging. Hyphenated techniques like LC-NMR can be employed, where the HPLC system separates the components of the mixture, and the eluent flows directly into the NMR spectrometer for analysis. mespharmacy.org This allows for the acquisition of structural information on individual compounds within the mixture without the need for complete isolation. Similarly, LC/MS in parallel with NMR has been used to characterize related anthraquinone pigments from natural sources. researchgate.net

Emerging Analytical Technologies for Natural Product Research

The landscape of natural product research is continuously transformed by the advent of new analytical technologies. sciltp.com These innovations are geared towards enhancing the speed, efficiency, and depth of analysis, thereby accelerating the discovery and characterization of novel bioactive compounds like this compound. mdpi.com Key advancements include significant progress in separation sciences, such as ultra-performance liquid chromatography (UPLC), and the integration of highly sensitive bioassays and computational methods. sciltp.com

High-throughput screening (HTS) represents a collection of technologies designed to rapidly assess a large number of samples for a specific biological or biochemical activity. nih.gov In the context of this compound and other natural products, HTS is crucial for efficiently identifying potential therapeutic leads from vast compound libraries. nih.gov These techniques utilize miniaturized assays and automation to test thousands of compounds daily, significantly accelerating the initial stages of drug discovery. illinois.edu

The application of HTS can be seen in the screening of stilbenoids, the class of compounds to which this compound belongs. For example, a high-throughput screen of a clinical collection identified the stilbenoid resveratrol (B1683913) as a modulator of specific cellular pathways. unl.edunih.gov Such screens often employ reporter gene assays in cell lines, where the activity of a target promoter is linked to a measurable signal like luciferase. nih.gov The robustness of an HTS assay is often evaluated using statistical parameters like the Z'-factor to ensure reliability. nih.gov

Emerging HTS methodologies are moving beyond traditional fluorescence or colorimetric assays towards label-free techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy-based screening methods, for instance, can directly detect the interaction between a compound and its target, offering rich data on binding events without the need for artificial labels. nih.gov

Below is a table comparing common HTS technologies applicable to natural product research.

Table 1: Comparison of High-Throughput Screening (HTS) Technologies

Technique Principle Advantages Applicability to this compound Research
Cell-Based Luciferase Reporter Assays Genetically modified cells express a reporter gene (luciferase) under the control of a promoter of interest. Compound activity modulates light output. nih.gov High sensitivity, relevant to cellular pathways, well-established for HTS. nih.gov Screening for this compound's ability to modulate specific gene expression pathways (e.g., inflammation, antioxidant response).
Mass Spectrometry (MS)-Based Screening Direct detection of binding between a compound and its target protein by measuring mass changes or ligand dissociation. nih.gov Label-free, high sensitivity, provides direct evidence of binding, can identify unknown targets. nih.gov Identifying the direct molecular targets of this compound from a complex protein mixture.

| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures changes in refractive index caused by a compound binding to a target immobilized on a sensor chip. | Real-time kinetic data (association and dissociation rates), label-free. | Quantifying the binding affinity and kinetics of this compound to a specific purified protein target. |

Automation is revolutionizing natural product research by integrating robotic systems and advanced software to streamline analytical processes, from sample preparation to data analysis. illinois.edu This integration enhances throughput, reproducibility, and precision, while reducing manual labor and the potential for human error. illinois.edubioengineer.org

In the investigation of this compound, automated workflows can be transformative. For instance, the initial extraction and purification from a natural source can be handled by automated solid-phase extraction (SPE) systems. Following this, an automated liquid handler can prepare samples for analysis by hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). sciltp.com

A significant advancement in automated workflows is the development of integrated software platforms that control the entire process. acs.orgacs.org These systems can manage sample queues, execute analytical runs, and perform initial data processing with minimal user intervention. acs.orgresearchgate.net For example, platforms like the "Fully Automated Screening Technology for Natural Product Synthesis" (FAST-NPS) and the "NP³ MS Workflow" have been developed to automate the discovery and analysis of bioactive natural products. bioengineer.orgacs.org These workflows often combine tools like MZmine2 for data processing, GNPS for molecular networking and identification, and Cytoscape for data visualization, significantly reducing data processing time. acs.orgresearchgate.net Such an automated pipeline could rapidly identify this compound and its analogues in crude extracts and correlate their presence with observed bioactivity. researchgate.net This automation allows for a dramatic increase in the number of samples that can be processed in parallel, from tens to hundreds. illinois.edubioengineer.org

Preclinical Research Modalities and Considerations for Ampelomin a

In vitro Biological Activity Assays

In vitro studies are crucial for the initial characterization of a compound's biological effects in a controlled laboratory setting. nih.gov For Ampelomin A, these have primarily focused on its enzymatic inhibition and antibacterial properties.

Currently, there is no publicly available research detailing specific cell-based assays conducted to determine the molecular targets of this compound. Such assays are essential to understand how a compound interacts with its intended target within a cellular environment, providing insights into its mechanism of action.

Enzymatic assays have been employed to investigate the inhibitory effects of this compound on specific enzymes. These studies are fundamental in identifying potential therapeutic targets and understanding the compound's inhibitory mechanism.

α-Glucosidase Inhibition

This compound has demonstrated weak inhibitory activity against α-glucosidase. nih.govacs.orgresearchgate.net This enzyme is involved in the breakdown of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The half-maximal inhibitory concentration (IC50) value for this compound was reported to be between 1.74 and 5.93 mM. nih.govacs.orgresearchgate.net

Table 1: α-Glucosidase Inhibitory Activity of this compound

CompoundTarget EnzymeReported Activity (IC50)Reference
This compoundα-Glucosidase1.74-5.93 mM nih.gov, acs.org, researchgate.net

Antibacterial Activity

This compound has shown moderate antibacterial activity against a range of bacteria. nih.govacs.orgresearchgate.net The minimum inhibitory concentration (MIC90), the concentration required to inhibit the growth of 90% of the tested bacterial population, was determined for several strains.

Table 2: Antibacterial Activity of this compound (MIC90)

Bacterial StrainMIC90 (µM)Reference
Escherichia coli202.4 - 1015.9 nih.gov
Proteus vulgaris202.4 - 1015.9 nih.gov
Pseudomonas aeruginosa202.4 - 1015.9 nih.gov
Staphylococcus aureus202.4 - 1015.9 nih.gov

Cell-Based Assays for Target Engagement

In vivo Studies in Model Organisms

As of the latest available data, there are no published reports on in vivo studies of this compound in any model organisms. Such studies are a critical step in preclinical research to understand a compound's efficacy, safety, and pharmacokinetic profile in a living system.

Due to the absence of in vivo research, no specific animal models have been utilized to assess the efficacy of this compound for any potential therapeutic application. The selection of an appropriate animal model would depend on the specific disease or condition being targeted, based on the compound's established in vitro activity and mechanism of action.

While general principles of robust experimental design are crucial for all preclinical research, including randomization, blinding, and appropriate statistical analysis, there is no specific information available on their application to studies involving this compound, given the lack of such investigations.

Animal Models for Efficacy Assessment (general, no human trials)

Pharmacodynamic Characterization in Preclinical Models

Pharmacodynamics involves the study of a drug's effect on the body. There is currently no available data on the pharmacodynamic characterization of this compound in preclinical models. Such studies would be necessary to determine the dose-response relationship, and the time course of the compound's biological effects in vivo.

Integrated Preclinical Development Approaches

An integrated preclinical strategy for this compound, a polyoxygenated methyl cyclohexanoid isolated from the soil-derived fungus Ampelomyces, would be built upon its initial documented biological activities. researchgate.net The goal of this phase is to use a combination of in vitro and in vivo models, along with detailed analytical methods, to build a comprehensive profile of the compound's pharmacodynamics and pharmacokinetics. aristo-group.comamericanpharmaceuticalreview.com

Initial research has identified this compound as having potential therapeutic properties, specifically as an antibacterial agent and an enzyme inhibitor. researchgate.net These early findings form the basis of a structured preclinical plan.

Initial Biological Activity Screening of this compound

The primary discovery of this compound included screening for its biological effects, which yielded data on its antibacterial and enzyme-inhibiting capabilities. researchgate.net

Activity TypeTargetMeasurementResultCitation
Enzyme Inhibitionα-glucosidaseIC₅₀1.74-5.93 mM researchgate.net
AntibacterialVarious strainsMIC₉₀202.4-1015.9 µM researchgate.net

These initial findings guide the subsequent stages of preclinical development. An integrated approach would systematically expand on this knowledge. ppd.com

Key Stages of a Preclinical Development Plan for this compound

Target Validation and Mechanism of Action (MoA) Studies : The initial finding that this compound inhibits α-glucosidase provides a clear therapeutic target. researchgate.net Further preclinical work would involve detailed enzymatic assays to elucidate the precise mechanism of this inhibition (e.g., competitive, non-competitive). drugbank.com For its antibacterial properties, studies would focus on identifying the specific cellular pathways disrupted by the compound in susceptible bacteria. researchgate.net

In Vitro Modeling : Following initial screening, a battery of in vitro tests is required. americanpharmaceuticalreview.com For a compound like this compound, this would include:

Expanded Efficacy Testing : Assessing its activity against a wider range of bacterial strains, including antibiotic-resistant variants, to determine its spectrum of activity.

Cell-based Assays : Utilizing cell lines to further investigate the impact on α-glucosidase and associated metabolic pathways. crownbio.com

Biomarker Identification : Using techniques like genomics and proteomics in these cellular models to identify biomarkers that indicate the compound's activity and engagement with its target. crownbio.com

In Vivo Modeling : Promising results from in vitro studies lead to evaluation in living organisms. nih.gov The choice of animal model is critical and should be relevant to the intended therapeutic application. nih.gov

Efficacy Models : For its antibacterial properties, rodent models of specific infections would be used to assess how effectively this compound can clear the infection in vivo. uq.edu.au

Pharmacokinetic (PK) Studies : These models are used to study the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in understanding its behavior within a biological system. nih.govaristo-group.com

Lead Optimization : Natural products often require chemical modification to improve their pharmacological properties. ppd.com The total synthesis of related ampelomins (B, D, and E) has been achieved, demonstrating that the core structure can be chemically manipulated. researchgate.netmdpi.com An integrated program would explore creating derivatives of this compound to potentially enhance its potency, selectivity, and pharmacokinetic profile. aristo-group.com

Analytical Method Development : Throughout the preclinical process, robust analytical methods are developed and validated. nih.govppd.com This includes techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity, potency, and stability of the this compound compound being tested. nih.gov

This structured and integrated approach ensures that a comprehensive data package is assembled, critically evaluating the potential of this compound as a therapeutic candidate before advancing to human trials. nih.govaristo-group.com

Future Research Directions and Unexplored Avenues for Ampelomin a

Discovery of Novel Biological Activities and Therapeutic Potential

Initial studies have indicated that Ampelomin A possesses anti-inflammatory, antioxidant, and weak α-glucosidase inhibitory activity. ontosight.airesearchgate.net Further research is warranted to explore a broader range of biological activities. Given that structurally related carbasugars are known to have therapeutic potential in managing diabetes, HIV infection, metastatic cancer, and lysosomal storage diseases, a comprehensive screening of this compound against various therapeutic targets is a logical next step. researchgate.net The known anti-inflammatory properties of related compounds from Ampelopsis grossedentata suggest that this compound could be a promising candidate for managing chronic inflammation-related diseases. nih.gov

Future investigations should focus on:

Expanded Bioactivity Screening: Testing this compound against a diverse panel of enzymes, receptors, and cell lines to uncover novel therapeutic targets. This could include assays for anticancer, antiviral, and immunomodulatory activities.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its known biological effects. For instance, investigating its impact on signaling pathways like NF-κB, which is crucial in inflammation, could provide valuable insights. nih.gov

In Vivo Efficacy Studies: Progressing from in vitro assays to animal models to evaluate the therapeutic potential of this compound in a physiological context.

Advanced Biosynthetic Engineering for Enhanced Production

The natural production of this compound is from a soil-derived Ampelomyces fungus. researchgate.net To meet the potential demand for this compound for research and therapeutic purposes, enhancing its production through biosynthetic engineering is a critical area of future research. A plausible polyketide biogenetic pathway has been postulated for this compound and its analogues. researchgate.net

Key research directions include:

Elucidation of the Biosynthetic Pathway: Identifying and characterizing the specific genes and enzymes involved in the biosynthesis of this compound. This will provide the foundational knowledge for genetic manipulation.

Metabolic Engineering of the Native Producer: Utilizing techniques such as gene overexpression and deletion to increase the yield of this compound in the Ampelomyces fungus. For example, deleting competing polyketide synthase genes could redirect metabolic flux towards this compound production, a strategy that has proven successful for enhancing the production of other polyketides like amphotericin B. nih.gov

Heterologous Expression: Transferring the identified biosynthetic gene cluster into a more tractable host organism, such as Streptomyces or yeast, for optimized and scalable production.

Development of Next-Generation Synthetic Methodologies

The total synthesis of this compound has been achieved, providing a foundation for the creation of analogues and derivatives. researchgate.netnih.gov However, the reported total yield of 14% over seven steps suggests room for improvement. researchgate.netresearcher.life Future research in synthetic chemistry should focus on developing more efficient and stereoselective synthetic routes.

Areas for advancement include:

Novel Catalytic Methods: Exploring new catalysts and reaction conditions to improve the efficiency and stereoselectivity of key synthetic steps. This could involve the development of novel ligands for asymmetric transformations. newmedicinesprosperitypartnership.ac.uk

Chemoenzymatic Synthesis: Integrating enzymatic steps into the synthetic route can offer high selectivity and milder reaction conditions, as has been demonstrated in the synthesis of related ampelomins. researchgate.net

Flow Chemistry: Utilizing continuous flow technologies could enable better control over reaction parameters, leading to higher yields and purity, and facilitating easier scale-up. researchgate.net

Dearomatization Strategies: Investigating dearomatization reactions as a powerful method for constructing the complex three-dimensional architecture of this compound from simple aromatic precursors. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Predictive Modeling for Bioactivity

Machine learning models can be trained on existing data to predict the biological activities of new compounds. nih.gov For this compound, this could involve:

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the bioactivity of this compound derivatives based on their chemical structures. This can help prioritize the synthesis of compounds with the highest therapeutic potential.

Target Prediction: Using ML algorithms trained on large bioactivity databases to predict potential protein targets for this compound, thereby guiding experimental validation. nih.govplos.org

Knowledge Graphs: Employing knowledge graphs to integrate diverse biological data and predict new drug-target interactions and potential therapeutic applications for this compound. cas.org

Retrosynthetic Analysis Algorithms

Automated Route Design: Using retrosynthetic analysis algorithms to rapidly generate multiple potential synthetic pathways to this compound and its analogues. d-nb.info These tools can analyze vast reaction databases to suggest novel and efficient routes that might not be immediately obvious to a human chemist.

Reaction Condition Optimization: Employing machine learning to predict optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of synthetic intermediates. chemai.io

Exploration of Novel Reactions: AI can assist in the discovery of new synthetic reactions that could be applied to the synthesis of this compound.

Exploration of Metabolomic and Proteomic Signatures of this compound Action

To gain a deeper understanding of the biological effects of this compound, it is crucial to investigate its impact on the metabolome and proteome of cells and organisms. This systems-level approach can reveal the broader physiological consequences of this compound treatment.

Future research in this area should involve:

Metabolomic Profiling: Using techniques like mass spectrometry and NMR to identify changes in the levels of endogenous metabolites in response to this compound. This can provide insights into the metabolic pathways affected by the compound.

Proteomic Analysis: Employing methods such as 2D-gel electrophoresis and mass spectrometry-based proteomics to identify proteins whose expression or post-translational modification is altered by this compound. This can help to identify direct and indirect protein targets.

Integration of Omics Data: Combining metabolomic and proteomic data with other 'omics' datasets (e.g., transcriptomics) to construct a comprehensive picture of the cellular response to this compound. This integrated approach can help to identify key signaling pathways and networks that are modulated by the compound.

Collaborative and Interdisciplinary Research Frameworks

The full therapeutic and scientific potential of this compound can be most effectively unlocked through integrated, collaborative, and interdisciplinary research frameworks. The multifaceted nature of this polyoxygenated methyl cyclohexanoid, from its microbial origin to its potential pharmacological activities, necessitates a synergistic approach that transcends traditional scientific silos. Future investigations should be built on a foundation of cooperation between experts in diverse fields to accelerate discovery and innovation.

A synergistic approach, which utilizes a core set of principles within a flexible conceptual framework, would be highly beneficial for guiding this compound research. researchgate.net Such a model allows for structured and directed inquiry while being adaptable to the complexities of real-world scientific challenges. researchgate.net Establishing a common language and shared goals among researchers from different disciplines is critical for enhancing the impact of research outcomes. acs.org The primary areas ripe for interdisciplinary collaboration include medicinal chemistry, pharmacology, synthetic chemistry, mycology, and structural biology.

Pharmacology and Synthetic Chemistry Collaboration: The known biological activities of this compound, specifically its moderate antibacterial effects and weak α-glucosidase inhibition, provide a compelling starting point for a partnership between pharmacologists and synthetic chemists. acs.orgacs.orgnih.gov Synthetic chemists can focus on the total synthesis of this compound and the creation of a library of its analogues with modified functional groups. researchgate.netnih.govacs.org These novel compounds can then be systematically screened by pharmacologists to identify structure-activity relationships (SARs) and to develop derivatives with enhanced potency and selectivity. cas.cn This iterative cycle of design, synthesis, and testing is fundamental to advancing this compound from a lead compound to a potential therapeutic candidate.

Mycology and Natural Product Chemistry Integration: this compound was first isolated from a terrestrial fungus, Ampelomyces sp. acs.orgnih.govcas.cn This highlights a crucial research avenue for mycologists and natural product chemists. Collaborative efforts could focus on further exploring the metabolome of Ampelomyces sp. and other related fungal strains to discover novel analogues of this compound or other bioactive compounds. cas.cnmdpi.com This partnership would also investigate the biosynthetic pathway of this compound, which is postulated to be from a polyketide precursor. acs.orgnih.gov Understanding its natural production can inform and inspire more efficient chemoenzymatic or fully synthetic production methods. acs.org

Structural Biology and Medicinal Chemistry Synergy: To refine the design of more effective this compound-based inhibitors, a deep understanding of its molecular interactions with its biological targets is essential. A collaboration between structural biologists and medicinal chemists would be pivotal. Structural biologists can work to crystallize this compound or its potent analogues with target enzymes, such as α-glucosidase. The resulting three-dimensional structures would elucidate the precise binding mode and key interactions, providing an atomic-level blueprint for medicinal chemists to design next-generation compounds with improved affinity and specificity.

The following interactive data table outlines potential collaborative frameworks for future this compound research.

Collaborative FrameworkCore DisciplinesKey Research ActivitiesAnticipated Outcomes
Pharmacological DevelopmentMedicinal Chemistry, Pharmacology, Computational ChemistrySynthesis of this compound analogues, in vitro and in vivo screening for antibacterial and anti-diabetic activity, computational modeling of drug-target interactions.Identification of lead compounds with improved therapeutic potential; understanding of structure-activity relationships.
Biosynthesis and Novel Analogue DiscoveryMycology, Natural Product Chemistry, Molecular BiologyCulturing of Ampelomyces sp. under various conditions, metabolic profiling, gene cluster identification for the biosynthetic pathway, isolation of new related compounds.Elucidation of the complete biosynthetic pathway of this compound; discovery of new natural carbasugars.
Mechanism of Action and Drug DesignStructural Biology, Biochemistry, Medicinal ChemistryCo-crystallization of this compound with target enzymes (e.g., α-glucosidase), enzyme kinetics studies, rational drug design based on structural data.Detailed understanding of the inhibitory mechanism; design of highly specific and potent enzyme inhibitors.

Q & A

Q. How is Ampelomin A typically isolated and purified from plant extracts?

To isolate this compound, researchers commonly employ solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Fractionation is guided by bioactivity assays or TLC monitoring. For purification, preparative HPLC with UV detection at relevant wavelengths (e.g., 254 nm) is recommended. Structural confirmation requires spectroscopic cross-validation (NMR, MS) .

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments like COSY, HSQC) is essential for elucidating carbon skeleton and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular formulas. X-ray crystallography provides absolute stereochemistry if crystalline derivatives are obtainable. Purity must exceed 95% (validated via HPLC), and spectral data should align with literature benchmarks .

Q. Which in vitro models are widely used to evaluate this compound’s bioactivity?

Common models include cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT or SRB), anti-inflammatory models (LPS-induced RAW264.7 macrophages), and antimicrobial tests (MIC determination against Gram+/Gram− bacteria). Dose-response curves (IC₅₀ calculations) and positive controls (e.g., doxorubicin for cytotoxicity) are mandatory. Ensure cell line authentication and adherence to ISO guidelines for reproducibility .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound derivatives?

Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied using Design of Experiments (DoE) frameworks. For example, Mitsunobu reactions (as in Ampelomin D synthesis ) require optimization of azide/phosphine reagents and inert conditions. Monitor intermediates via LC-MS and employ kinetic studies to identify rate-limiting steps. Statistical tools (ANOVA) help prioritize significant factors .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Conduct comparative bioassays under standardized conditions (e.g., ATP levels vs. apoptosis markers for cytotoxicity). Validate batch-to-batch consistency in compound purity. Cross-check results using orthogonal methods (e.g., siRNA knockdown to confirm target specificity). Meta-analyses of published data should account for variability in cell lines, assay protocols, and solvent systems (DMSO vs. ethanol) .

Q. How to design mechanistic studies for this compound’s molecular targets?

Combine omics approaches (transcriptomics/proteomics) with molecular docking. Use CRISPR-Cas9 libraries to screen for gene knockouts that nullify bioactivity. Surface plasmon resonance (SPR) or ITC quantifies binding affinity to putative targets. Validate findings in transgenic animal models or patient-derived xenografts (PDX) .

Q. What protocols ensure reproducibility in this compound synthesis and bioassays?

Document reaction conditions (e.g., inert atmosphere, moisture levels) and raw material sources (e.g., solvent lot numbers). For bioassays, include internal standards (e.g., paclitaxel for cytotoxicity) and pre-register protocols on platforms like Open Science Framework. Share synthetic intermediates and spectral data in supplementary materials to enable cross-lab validation .

Methodological Considerations

  • Data Analysis : Use software like MestReNova for NMR interpretation and GraphPad Prism for dose-response modeling. Report confidence intervals and p-values (with α=0.05 thresholds) .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals .
  • Literature Review : Prioritize primary sources indexed in PubMed/Scopus and avoid non-peer-reviewed platforms like .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ampelomin A
Reactant of Route 2
Ampelomin A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.